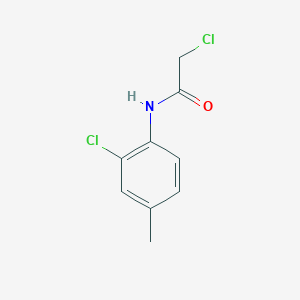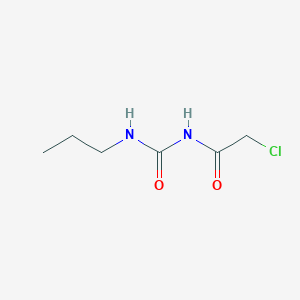
1-(2-Chloro-acetyl)-3-propyl-urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-acetyl)-3-propyl-urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a chloroacetyl group and a propyl group attached to the urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-acetyl)-3-propyl-urea typically involves the reaction of chloroacetyl chloride with propylurea. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Propylurea+Chloroacetyl chloride→this compound
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of efficient catalysts and reaction conditions is crucial to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Chloro-acetyl)-3-propyl-urea undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols under mild to moderate conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Substituted urea derivatives.
Hydrolysis: Carboxylic acids and amines.
Oxidation and Reduction: Corresponding oxidized or reduced products.
Applications De Recherche Scientifique
1-(2-Chloro-acetyl)-3-propyl-urea has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-acetyl)-3-propyl-urea involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The propyl group may influence the compound’s hydrophobic interactions and overall stability. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(2-Chloro-acetyl)-3-propyl-urea can be compared with other similar compounds, such as:
1-(2-Chloro-acetyl)-3-methyl-urea: Similar structure but with a methyl group instead of a propyl group.
1-(2-Chloro-acetyl)-3-ethyl-urea: Similar structure but with an ethyl group instead of a propyl group.
1-(2-Chloro-acetyl)-3-butyl-urea: Similar structure but with a butyl group instead of a propyl group.
The uniqueness of this compound lies in its specific combination of the chloroacetyl and propyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
2-chloro-N-(propylcarbamoyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClN2O2/c1-2-3-8-6(11)9-5(10)4-7/h2-4H2,1H3,(H2,8,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZOSFDFABEHHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368699 |
Source


|
| Record name | 2-Chloro-N-(propylcarbamoyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4791-26-8 |
Source


|
| Record name | 2-Chloro-N-(propylcarbamoyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methylbenzo[d]thiazol-6-amine](/img/structure/B1361900.png)
![5-[(4-ethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1361906.png)
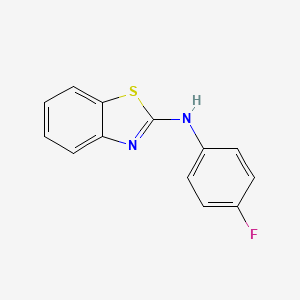

![2-chloro-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B1361933.png)


![2-chloro-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B1361941.png)
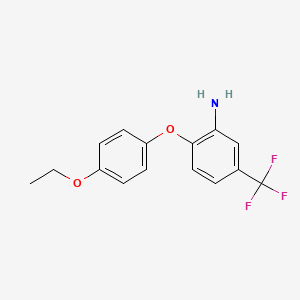
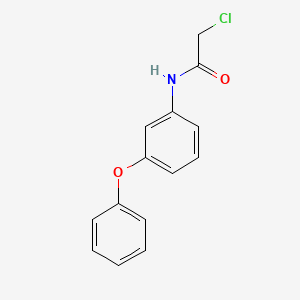
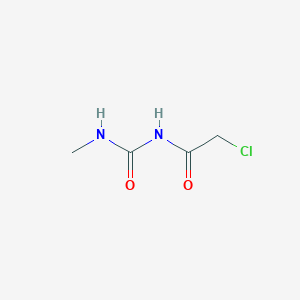
![3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid](/img/structure/B1361956.png)
